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Compound of Interest

Compound Name: AC710 Mesylate

Cat. No.: B1505934

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the kinase selectivity profile of AC710
mesylate, a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of
kinases. This document is intended to serve as a valuable resource for researchers and drug
development professionals by offering a side-by-side comparison with another relevant kinase
inhibitor, PLX3397 (Pexidartinib), supported by available experimental data.

Executive Summary

AC710 mesylate is a highly selective kinase inhibitor with potent activity against the PDGFR
family, which includes PDGFRa, PDGFR[3, Colony-Stimulating Factor 1 Receptor (CSF1R), c-
Kit, and FMS-like Tyrosine Kinase 3 (FLT3)[1]. Its high selectivity is a critical attribute,
minimizing off-target effects and enhancing its therapeutic potential. This guide presents a
guantitative comparison of AC710's binding affinities with the inhibitory concentrations of
PLX3397, a known inhibitor of CSF1R and c-Kit. Furthermore, it details the experimental
methodology used to determine kinase selectivity and provides a visual representation of the
targeted signaling pathway.

Quantitative Kinase Selectivity Data

The following table summarizes the available quantitative data for AC710 mesylate and
PLX3397, focusing on their activity against key kinase targets. AC710's potency is presented
as dissociation constants (Kd), which represent the concentration of the inhibitor required to
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bind to half of the target kinase population. PLX3397's potency is shown as IC50 values,
indicating the concentration needed to inhibit 50% of the kinase's activity. Lower values for both
Kd and IC50 signify higher potency.

PLX3397 (Pexidartinib)

Target Kinase AC710 Mesylate (Kd in nM) (IC50 in nM)
PDGFRa 1.3

PDGFRp 1.0

CSF1R (c-Fms) 1.57 20[2][3]

c-Kit 1.0 10[2][3]

FLT3 0.6 160[3]

KDR (VEGFR2) - 160[4]

FLT1 (VEGFR1) - 350[4]
NTRK3 (TRKC) - 890[4]

Note: A comprehensive screen of AC710 against a panel of 386 unique kinases demonstrated
its high global selectivity, with a very low S(10) score, indicating it is more than 30-fold selective
for the PDGFR family over other kinases[5]. The full dataset from this broad-panel screen is not
publicly available. PLX3397 also exhibits 10- to 100-fold selectivity for c-Kit and CSF1R over
other related kinases[2].

Experimental Protocols

The kinase selectivity of AC710 mesylate was determined using the KINOMEscan™ platform,
a proprietary active site-directed competition binding assay. This methodology provides a
quantitative measure of inhibitor-kinase interactions.

KINOMEscan™ Assay Principle:

The KINOMEscan™ assay is an ATP-independent method that measures the ability of a test
compound to compete with an immobilized, active-site directed ligand for binding to the kinase
of interest. The assay involves three main components: a DNA-tagged kinase, the immobilized
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ligand, and the test compound. The amount of kinase that binds to the immobilized ligand is
quantified using quantitative PCR (QPCR) of the DNA tag. A lower amount of bound kinase in
the presence of the test compound indicates stronger binding of the compound to the kinase.

Detailed Steps:

» Kinase Preparation: A large panel of human kinases is expressed as fusions with a unique
DNA tag.

» Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid
support (e.g., beads).

o Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the
test compound (AC710 mesylate) at a single concentration or across a range of
concentrations.

o Quantification: After reaching equilibrium, the solid support is washed to remove unbound
kinase. The amount of kinase bound to the support is then quantified by gqPCR of the DNA
tag.

o Data Analysis: The results are reported as a percentage of the DMSO control, where a lower
percentage indicates a stronger interaction between the test compound and the kinase. For
Kd determination, the assay is performed with a range of compound concentrations, and the
data are fitted to a binding curve.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway
and the experimental workflow for determining kinase selectivity.
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Caption: PDGFR Family Signaling Pathway Inhibition by AC710 Mesylate.
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Caption: KINOMEscan™ Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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